4-Hydroxyphenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDQJGLFIXJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632843 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197447-05-5 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Hydroxyphenylglyoxal hydrate, a versatile building block with significant utility in biochemical research and pharmaceutical development.

Introduction: A Versatile Reagent in Chemical Biology and Medicinal Chemistry

This compound, also known as p-Hydroxyphenylglyoxal monohydrate, is an organic compound featuring both an aldehyde and a ketone functional group, in addition to a phenolic hydroxyl group.[1][2] Its hydrated form enhances its stability and handling in aqueous reaction systems.[3] This unique combination of functional groups makes it a valuable reagent for the specific chemical modification of proteins and a key intermediate in the synthesis of complex organic molecules.[1][2][3] This guide will delve into the core chemical characteristics of this compound, providing insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

Identifiers and Chemical Structure

-

Chemical Name: (4-Hydroxyphenyl)(oxo)acetaldehyde hydrate; 2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone

-

Molecular Formula: C₈H₈O₄ (for the hydrate)[3]

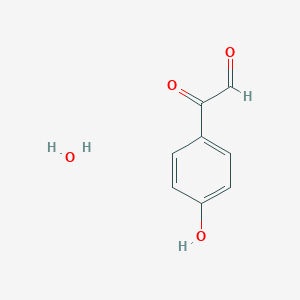

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Light yellow or off-white crystalline powder/solid | [1][2] |

| Melting Point | 108 - 110 °C | [1][2] |

| Boiling Point | 389.8 °C at 760 mmHg (predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol. Its hydrophilic nature enhances its compatibility with various solvents. | [2] |

| Storage Conditions | 2-8°C, stored under inert gas. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): For the anhydrous form, the following signals are characteristic: a singlet at approximately 5.97 ppm (1H, aldehydic proton), a doublet at around 6.97 ppm (2H, aromatic protons ortho to the hydroxyl group), a doublet at about 8.22 ppm (2H, aromatic protons ortho to the glyoxal group), and a singlet at 9.68 ppm (1H, phenolic hydroxyl proton). In the hydrate form, the aldehydic proton signal would be absent, and a new signal corresponding to the gem-diol protons would appear.

-

¹³C-NMR (Carbon Nuclear Magnetic Resonance): The ¹³C-NMR spectrum is expected to show signals for the aromatic carbons, the ketone carbonyl carbon, and the aldehyde carbonyl carbon (or the gem-diol carbon in the hydrate). The carbonyl carbons would appear significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups. A broad O-H stretching band for the phenolic hydroxyl and the water of hydration would be expected around 3200-3600 cm⁻¹. Strong C=O stretching bands for the ketone and aldehyde would appear in the region of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum of the anhydrous form would show a molecular ion peak corresponding to its molecular weight (150.13 g/mol ).[4] Fragmentation patterns would likely involve the loss of CO and other characteristic fragments of the phenyl and glyoxal moieties.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by its dicarbonyl functionality and the phenolic hydroxyl group.

Selective Modification of Arginine Residues

A primary application of this compound in biochemical research is its ability to selectively modify arginine residues in proteins under mild conditions (pH 7-9).[3] This specificity allows for the investigation of the role of arginine residues in enzyme active sites and protein-protein interactions.

Reaction Mechanism with Guanidinium Group:

The reaction proceeds through the formation of a cyclic adduct between the two carbonyl groups of the glyoxal moiety and the guanidinium group of arginine.

Caption: Reaction of 4-Hydroxyphenylglyoxal with arginine.

The reaction involves the nucleophilic attack of the guanidinium nitrogens on the electrophilic carbonyl carbons of 4-Hydroxyphenylglyoxal, followed by cyclization and dehydration to form a stable dihydroxy-imidazoline derivative. The reaction rate can be influenced by pH and the presence of borate.

Other Reactions

The aldehyde and ketone groups can undergo other typical carbonyl reactions. The phenolic hydroxyl group can be alkylated or acylated and also influences the reactivity of the aromatic ring, directing electrophilic substitution to the ortho and para positions.

Synthesis and Purification

This compound is typically synthesized by the oxidation of 4-hydroxyacetophenone.

Synthetic Protocol: Oxidation of 4-Hydroxyacetophenone

A common and effective method for the synthesis of this compound involves the oxidation of 4-hydroxyacetophenone with selenium dioxide.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxyacetophenone in a suitable solvent system, such as a mixture of dioxane and water.

-

Addition of Oxidant: Add selenium dioxide to the solution.

-

Reaction: Heat the reaction mixture, for example, at 80°C for several hours, to facilitate the oxidation.

-

Work-up: After the reaction is complete, filter the mixture to remove the precipitated selenium.

-

Isolation: Remove the solvent under reduced pressure. The crude product can then be taken up in water, heated, and treated with activated carbon for decolorization.

-

Crystallization: Cool the aqueous solution to induce crystallization of the this compound.

-

Purification: The product can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in several scientific disciplines.

Biochemical Research and Proteomics

As previously mentioned, its primary application lies in the selective modification of arginine residues in proteins. This allows for:

-

Enzyme active site studies: By modifying arginine residues and observing changes in enzyme activity, researchers can elucidate the role of these residues in substrate binding and catalysis.

-

Protein structure-function relationship studies: Selective modification can help in understanding how specific arginine residues contribute to the overall structure and function of a protein.

-

Protein-protein interaction mapping: It can be used to identify arginine residues at the interface of protein complexes.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its reactive functional groups allow for the construction of complex molecular scaffolds. While specific examples of blockbuster drugs derived directly from this intermediate are not prominently cited in readily available literature, its utility as a building block is well-recognized in the field of medicinal chemistry. For instance, pyrazole derivatives, which can be synthesized using diketone precursors, are a common motif in many approved drugs.

Other Industrial Applications

Beyond the life sciences, this compound has been explored for its potential in the formulation of dyes and pigments and in the production of advanced materials.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: It is classified as an irritant and may cause skin, eye, and respiratory irritation. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a face shield.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place (2-8°C) under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable and versatile chemical compound with a unique combination of reactive functional groups. Its ability to selectively modify arginine residues has made it an indispensable tool in biochemical research for probing protein structure and function. Furthermore, its role as a key intermediate in organic synthesis underscores its importance in the development of new pharmaceuticals and other functional materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-Hydroxyphenylglyoxal. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Wikimedia Commons. File:Mechanism of glyoxal derivatives reacting with guanines.png. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide on the Synthesis of p-Hydroxyphenylglyoxal Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper serves as a comprehensive technical guide to the synthesis of p-hydroxyphenylglyoxal monohydrate, a pivotal intermediate in pharmaceutical chemistry. With full editorial control, this guide is structured to provide not just a protocol, but a deep understanding of the synthetic process, grounded in scientific principles and practical insights.

Strategic Importance of p-Hydroxyphenylglyoxal Monohydrate

p-Hydroxyphenylglyoxal monohydrate is a key building block in organic synthesis, valued for its dual reactive carbonyl functionalities—an aldehyde and a ketone—and a phenolic hydroxyl group. These features make it a versatile precursor for a variety of complex molecules.[1] Its most notable application lies in the pharmaceutical industry as a crucial intermediate in the synthesis of cardiovascular drugs, particularly beta-blockers like atenolol. The purity and yield of p-hydroxyphenylglyoxal monohydrate directly influence the quality and efficacy of the final active pharmaceutical ingredient (API), making a robust and well-understood synthetic method paramount.

The Core Synthesis: Selenium Dioxide Oxidation

The most reliable and widely adopted method for preparing p-hydroxyphenylglyoxal monohydrate is the oxidation of p-hydroxyacetophenone using selenium dioxide (SeO₂).[2][3] This method, a variation of the Riley oxidation, is favored for its selectivity in oxidizing the α-methyl group of the ketone to a 1,2-dicarbonyl compound.[2][3][4]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The oxidation proceeds through a well-established pathway:

-

Ene Reaction: The reaction initiates with an ene reaction between the enol form of p-hydroxyacetophenone and selenium dioxide.

-

[5][6]-Sigmatropic Rearrangement: This is followed by a[5][6]-sigmatropic rearrangement of the initially formed allyl selenite ester intermediate.[7]

-

Hydrolysis: Subsequent hydrolysis of the resulting selenium-containing intermediate yields the desired p-hydroxyphenylglyoxal. The presence of water in the reaction medium facilitates this step and leads to the formation of the stable monohydrate.

Sources

- 1. cephamls.com [cephamls.com]

- 2. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Riley Oxidation | NROChemistry [nrochemistry.com]

- 5. lobachemie.com [lobachemie.com]

- 6. ICSC 0946 - SELENIUM DIOXIDE [inchem.org]

- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Synthesis, Properties, and Application in Arginine-Specific Protein Modification

Abstract: This technical guide provides a comprehensive overview of 4-Hydroxyphenylglyoxal hydrate, a versatile α-dicarbonyl reagent crucial for researchers in biochemistry and drug development. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its primary application as a selective chemical probe for modifying arginine residues in proteins. By elucidating the causality behind its synthesis and application, this guide serves as an authoritative resource for scientists aiming to leverage this compound in their research.

Compound Identification and Physicochemical Properties

This compound is a stable, solid form of 4-Hydroxyphenylglyoxal, making it more convenient for handling and storage in aqueous systems.[1][2] Its utility stems from the reactive dicarbonyl functionality, which allows for specific covalent modification of nucleophilic groups, most notably the guanidinium group of arginine.[3][4]

CAS Numbers and Synonyms

There are several CAS numbers associated with this compound and its anhydrous form, which can lead to ambiguity. The most frequently cited CAS numbers for the hydrate and related forms are:

Due to this variability, cross-referencing with other identifiers is recommended.

Common Synonyms:

Physicochemical Data

The key properties of this compound are summarized in the table below, providing essential information for experimental design and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄ (or C₈H₆O₃·H₂O) | [1][5][6] |

| Molecular Weight | 168.15 g/mol | [1][5][6] |

| Appearance | Light yellow to dark beige solid | [5][6] |

| Melting Point | 108 - 110 °C | [5][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Storage Conditions | 0-8 °C, stored under inert gas | [1][5][6] |

Synthesis of this compound

The most common and direct method for synthesizing phenylglyoxal derivatives is through the oxidation of the corresponding acetophenone.[12][13] In the case of this compound, 4-hydroxyacetophenone is oxidized using selenium dioxide (SeO₂).[12] This method is favored because SeO₂ is a specific oxidant for converting activated methyl or methylene groups adjacent to a carbonyl into a new carbonyl group.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 4-Hydroxyacetophenone

This protocol is a generalized procedure based on the well-established oxidation of acetophenones.[12][13]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve selenium dioxide (1.0 eq) in a minimal amount of water with 1,4-dioxane. Heat the mixture gently (e.g., 50-60°C) until the SeO₂ is fully dissolved.

-

Addition of Starting Material: Add 4-hydroxyacetophenone (1.0 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). During the reaction, elemental selenium will precipitate as a black or red solid.

-

Filtration: After cooling to room temperature, filter the hot solution to remove the precipitated selenium.

-

Solvent Removal: Remove the dioxane and water from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified. For the hydrate form, crystallization from hot water is an effective method.[13] Alternatively, silica gel column chromatography can be employed to yield the pure compound.[14]

-

Verification: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. Purity of ≥95% is common for commercial-grade products.[5]

Core Application: Selective Modification of Arginine Residues

4-Hydroxyphenylglyoxal is a highly valued reagent in proteomics and enzymology for its ability to selectively modify arginine residues under mild physiological conditions (pH 7-9).[1][3][15] This specificity is critical for studying the role of "essential" arginines in enzyme active sites, protein-ligand binding interfaces, and protein structure-function relationships.[1][16]

Mechanism of Arginine Modification

The reaction involves the two adjacent carbonyl groups of 4-Hydroxyphenylglyoxal attacking the nucleophilic guanidinium group of the arginine side chain. This forms a stable cyclic adduct.[3] Studies have shown that two molecules of the glyoxal can react with one arginine residue to form a stable 2:1 adduct, which can be quantified spectrophotometrically.[15][16]

Caption: Reaction scheme for the modification of arginine with 4-Hydroxyphenylglyoxal.

Protocol: Arginine Modification in a Protein Sample

This protocol provides a framework for labeling accessible arginine residues in a purified protein sample.

-

Buffer Preparation: Prepare a suitable reaction buffer, typically 0.1 M sodium phosphate or bicarbonate, pH 8.0. The choice of buffer is critical, as borate-containing buffers can influence reaction intermediates and rates.[4]

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in the same reaction buffer. A 100-fold molar excess of the reagent over the estimated number of arginine residues is a common starting point.

-

Reaction Incubation: Add the 4-Hydroxyphenylglyoxal solution to the protein solution. Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.

-

Reaction Quenching (Optional): The reaction can be stopped by adding a scavenger molecule or by immediately proceeding to the next step.

-

Removal of Excess Reagent: It is crucial to separate the modified protein from the unreacted 4-Hydroxyphenylglyoxal. This is typically achieved by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against a suitable buffer.[15]

-

Quantification of Modification: The extent of arginine modification can be determined spectrophotometrically by measuring the absorbance of the adduct at 340 nm.[15] Alternatively, mass spectrometry can be used to identify the specific arginine residues that have been modified.[16]

-

Functional Analysis: Perform functional assays (e.g., enzyme kinetics, binding assays) on the modified protein to assess the impact of arginine modification on its biological activity.

Conclusion

This compound is an indispensable tool for chemical biology and protein science. Its well-defined synthesis and high specificity for arginine make it a reliable reagent for probing protein function. By understanding its fundamental properties and applying the standardized protocols described herein, researchers can effectively utilize this compound to gain deeper insights into the roles of arginine residues in complex biological processes, from enzyme catalysis to signal transduction.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

This compound. MySkinRecipes. [Link]

-

4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568. PubChem. [Link]

-

Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemistry International, 17(4), 719–727. [Link]

-

Phenylglyoxal. Wikipedia. [Link]

-

Eriksson, O., et al. (2001). Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal. Journal of Biological Chemistry, 276(49), 45797-45802. [Link]

-

Phenylglyoxal compound and hydrate, preparation method and application thereof. Eureka. [Link]

-

This compound [854670-84-1]. Chemsigma. [Link]

-

Borders, C. L., & Pearson, J. D. (1980). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Biochimica et Biophysica Acta (BBA) - Protein Structure, 624(1), 190-196. [Link]

-

Glyoxal, phenyl-. Organic Syntheses. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 197447-05-5 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. usbio.net [usbio.net]

- 11. This compound [854670-84-1] | Chemsigma [chemsigma.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Phenylglyoxal compound and hydrate, preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 15. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Ligand-selective modulation of the permeability transition pore by arginine modification. Opposing effects of p-hydroxyphenylglyoxal and phenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Physicochemical Properties, Synthesis, and Applications

Abstract

4-Hydroxyphenylglyoxal hydrate, also known as p-Hydroxyphenylglyoxal monohydrate, is a versatile bifunctional molecule of significant interest in chemical and biological research. Its unique structure, featuring a phenolic hydroxyl group, a ketone, and a hydrated aldehyde, imparts a distinct reactivity profile that makes it an invaluable tool in various scientific domains. This technical guide provides an in-depth exploration of the physicochemical characteristics, synthesis, analytical validation, and key applications of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this important chemical entity.

Chemical Identity and Molecular Structure

This compound is the hydrated form of 2-(4-hydroxyphenyl)-2-oxoacetaldehyde. In aqueous solutions and its crystalline solid state, the aldehyde group exists predominantly as a geminal diol. This hydration is a critical feature, enhancing its stability and handling properties compared to the anhydrous form.[1]

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone | [2] |

| Synonyms | p-Hydroxyphenylglyoxal monohydrate, (4-Hydroxyphenyl)(oxo)acetaldehyde hydrate | [2][3] |

| CAS Number | 197447-05-5, 24645-80-5 | [3] |

| Molecular Formula | C₈H₈O₄ (Hydrate: C₈H₆O₃·H₂O) | [2][3][4] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| MDL Number | MFCD00211308 | [3][4] |

| PubChem CID | 23318533 | [3] |

Physicochemical Characteristics

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Light yellow solid | [3] |

| Melting Point | 108 - 110 °C | [2][3] |

| Boiling Point | 377.1 ± 27.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa | 7.73 ± 0.15 (Predicted) | [2] |

| Density | 1.464 ± 0.06 g/cm³ (Predicted) | [2] |

Stability and Storage

This compound is chemically stable under standard ambient conditions.[5] For long-term storage and to maintain its integrity, it is recommended to store the compound at 2-8°C in a dry, well-ventilated place, preferably under an inert gas like nitrogen.[2][3][4] The hydrate form is more stable and easier to handle than the anhydrous liquid, which can polymerize upon standing.[1]

Synthesis and Purification

The most common and well-established method for synthesizing this compound is through the oxidation of 4-hydroxyacetophenone.[6] This reaction typically employs selenium dioxide (SeO₂) as the oxidizing agent in a suitable solvent system.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

This protocol is adapted from established procedures for the oxidation of acetophenones.[6][7]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide in a mixture of 1,4-dioxane and a small amount of water. Heat the mixture gently (e.g., 55°C) with stirring until the SeO₂ is completely dissolved.[7][8]

-

Reaction: Add 4-hydroxyacetophenone to the solution in one portion.[6][7] Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours) until the reaction is complete (monitor by TLC).[7][8]

-

Workup: After cooling, the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the dioxane and water.[7][8]

-

Purification: The resulting crude product is purified by silica gel column chromatography. Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) yields the pure this compound.[8]

-

Crystallization: The purified product can be further crystallized from hot water to obtain the stable hydrate form.[7]

Analytical Characterization

To ensure the identity, purity, and structural integrity of this compound, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A purity of ≥ 95% is standard for commercially available reagents.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons. The spectrum would show signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the geminal diol protons.

-

¹³C NMR: Confirms the carbon framework, showing distinct signals for the aromatic carbons, the ketone carbonyl carbon, and the hydrated aldehyde carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include a broad O-H stretch from the phenolic and diol groups, a C=O stretch for the ketone, and various C-H and C=C stretches from the aromatic ring.[9][10]

-

UV-Visible Spectroscopy: This technique can confirm the presence of the chromophoric phenyl ketone system and is useful for quantitative analysis.[9][11][12]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[13]

Caption: A typical workflow for the analytical validation of the compound.

Reactivity and Applications

The utility of this compound stems from its dual reactivity. The glyoxal moiety is a highly selective reagent for the modification of arginine residues in proteins, while the phenolic hydroxyl group can be used for further chemical derivatization.

Key Applications

-

Biochemical Research: It is widely used as a selective chemical probe to modify arginine residues in proteins and peptides.[4] This specific reaction with the guanidinium group of arginine under mild conditions is invaluable for studying enzyme active sites and protein structure-function relationships.[3][4]

-

Pharmaceutical Development: The compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical agents and biologically active molecules.[3][14] Its structure is a building block for developing drugs targeting various diseases.[3][15]

-

Analytical Chemistry: It functions as a derivatization reagent and an intermediate in analytical methods, aiding in the detection and quantification of biomolecules.[3][15]

-

Material Science: this compound finds applications in creating advanced materials, such as specialized coatings and polymers, where it can improve durability and functionality.[3][15]

-

Cosmetic Formulations: Due to its antioxidant properties, it is sometimes incorporated into skincare products to promote skin health.[3][15]

Safety and Handling

According to the available Safety Data Sheets (SDS), this compound presents several hazards that require careful handling.[5][16]

-

Hazards:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[5]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[5]

-

Conclusion

This compound is a cornerstone reagent with a well-defined physicochemical profile. Its stability in the hydrated form, coupled with a straightforward synthesis and versatile reactivity, makes it an indispensable tool for chemists and biologists. From elucidating protein function to serving as a scaffold for new pharmaceuticals, its impact is broad and significant. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

PrepChem.com . Synthesis of this compound. [Link]

-

MySkinRecipes . This compound. [Link]

-

G-Biosciences . p-Hydroxyphenyl Glyoxal Safety Data Sheet. [Link]

- Eureka Patents.

-

Organic Syntheses . Glyoxal, phenyl-. [Link]

-

PubChem . 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568. [Link]

-

DergiPark . Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. [Link]

-

Wikipedia . Phenylglyoxal. [Link]

-

National Institutes of Health . Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. [Link]

-

ResearchGate . Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. [Link]

-

National Institutes of Health . Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.... [Link]

-

University Course Material . Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

YouTube . IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. [Link]

-

PubMed . UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. [Link].ncbi.nlm.nih.gov/16263223/)

Sources

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. This compound | 197447-05-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Phenylglyoxal compound and hydrate, preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lehigh.edu [lehigh.edu]

- 14. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. fishersci.se [fishersci.se]

An In-depth Technical Guide to the Reaction of 4-Hydroxyphenylglyoxal with Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective chemical modification of amino acid residues in proteins is a cornerstone of chemical biology and drug development. Among the naturally occurring amino acids, arginine, with its unique guanidinium group, presents a specific target for chemical ligation. 4-Hydroxyphenylglyoxal (HPG), a vicinal dicarbonyl compound, has emerged as a valuable reagent for the targeted modification of arginine residues under mild physiological conditions. This guide provides a comprehensive exploration of the reaction mechanism between HPG and arginine, detailing the underlying chemical principles, kinetic considerations, and influential factors. Furthermore, it offers robust, field-proven experimental protocols for conducting and analyzing this reaction, alongside a discussion of its critical applications in proteomics and drug discovery.

Introduction: The Significance of Arginine Modification

Arginine residues are frequently located on the surface of proteins, where their positively charged guanidinium group (pKa ≈ 12.5) plays a pivotal role in a myriad of biological processes, including protein-ligand interactions, enzymatic catalysis, and signal transduction. The ability to selectively modify these residues provides a powerful tool to:

-

Probe Protein Function: Investigate the role of specific arginine residues in protein activity and binding.

-

Develop Bioconjugates: Attach probes, such as fluorophores or biotin, for imaging and affinity purification.

-

Enhance Therapeutic Agents: Create antibody-drug conjugates (ADCs) or other targeted therapeutics.

-

Advance Proteomics: Identify and quantify arginine-containing peptides in complex biological mixtures.[1][2]

4-Hydroxyphenylglyoxal (HPG) is an α-oxoaldehyde that reacts with high specificity towards the guanidinium group of arginine under mild conditions (pH 7-9, 25-37°C).[3] This specificity, coupled with the stability of the resulting adduct, makes HPG a superior choice compared to other dicarbonyl reagents like methylglyoxal, which can generate a wider range of advanced glycation end-products (AGEs).

The Core Reaction Mechanism

The reaction between 4-Hydroxyphenylglyoxal and the guanidinium group of arginine proceeds through a well-defined pathway involving nucleophilic attack, addition, and subsequent cyclization to form a stable dihydroxy-imidazoline derivative.

Step-by-Step Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the terminal nitrogen atoms of the arginine guanidinium group on the more electrophilic aldehyde carbon of HPG. This step is highly pH-dependent, as the guanidinium group must be sufficiently deprotonated to act as a nucleophile.

-

Formation of a Carbinolamine Intermediate: This initial attack results in the formation of a tetrahedral carbinolamine intermediate. This species is typically transient.

-

Cyclization: The second terminal nitrogen of the guanidinium group then performs an intramolecular nucleophilic attack on the adjacent ketone carbon of the original HPG molecule.

-

Formation of the Stable Adduct: This cyclization step, followed by proton transfers, leads to the formation of a stable 4,5-dihydroxy-imidazoline derivative. This final product can be readily detected and quantified.

It is important to note that while phenylglyoxal can sometimes form a 2:1 adduct with arginine (two phenylglyoxal molecules per arginine), the 1:1 adduct is the predominant product under most conditions.

Visualization of the Reaction Mechanism

Caption: Figure 1: Reaction Mechanism of HPG with Arginine.

Kinetics and Influencing Factors

The efficiency and specificity of the HPG-arginine reaction are critically dependent on several experimental parameters. Understanding these factors is essential for designing successful modification experiments.

| Parameter | Optimal Range | Rationale & Causality |

| pH | 7.0 - 9.0 | The reaction rate increases with pH.[4][5] This is because the guanidinium group (pKa ~12.5) must be deprotonated to become a potent nucleophile. Below pH 7, the group is fully protonated and unreactive. Above pH 9, the stability of the protein or HPG itself may be compromised. |

| Temperature | 25°C - 37°C | The reaction proceeds efficiently at room temperature or physiological temperature.[3] Higher temperatures may increase the reaction rate but also risk protein denaturation and non-specific side reactions. |

| HPG Concentration | 5-20 mM (Typical) | A molar excess of HPG is typically used to drive the reaction to completion. However, excessively high concentrations can lead to non-specific modifications or reagent precipitation. |

| Buffer System | Phosphate, Bicarbonate | The choice of buffer is important. Borate buffers have been shown to significantly alter the reaction rates and intermediates of phenylglyoxals with arginine.[6] Therefore, non-borate buffers are generally recommended for predictable kinetics. |

A study comparing phenylglyoxal (PGO) and p-hydroxyphenylglyoxal (HPGO) found that the initial reaction rate of PGO with arginine compounds at pH 9.0 was 15 to 20 times greater than that of HPGO in the absence of a borate buffer.[6] This highlights that substitutions on the phenyl ring can significantly impact reactivity.[7]

Experimental Protocols for Studying the Reaction

A robust experimental design is crucial for achieving reliable and reproducible results. The following protocols provide a validated workflow for arginine modification and analysis.

Protocol 1: In Vitro Modification of a Peptide/Protein

This protocol describes the general procedure for modifying a protein or peptide with HPG in a controlled environment.

-

Protein Preparation: Dissolve the target protein or peptide in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of 4-Hydroxyphenylglyoxal hydrate in the same buffer. A 100 mM stock is typical.

-

Reaction Incubation: Add the HPG stock solution to the protein solution to achieve the desired final HPG concentration (e.g., 10 mM). Incubate the reaction mixture at room temperature (22-25°C) for 1-2 hours with gentle agitation.

-

Reaction Quenching (Optional): The reaction can be stopped by rapid buffer exchange into a lower pH buffer (e.g., pH 4.5) using a desalting column or by adding a scavenger molecule.

-

Removal of Excess Reagent: It is critical to remove unreacted HPG prior to downstream analysis. This is best achieved by gel filtration, dialysis, or using a centrifugal filter unit with an appropriate molecular weight cutoff.

Protocol 2: Analysis by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for analyzing the outcome of the modification reaction.

-

Sample Preparation: If the starting material is a protein, it must first be digested into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to arginine and lysine, but the HPG modification will block cleavage at the modified arginine, a key diagnostic feature.

-

HPLC Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.

-

Gradient: A linear gradient from ~5% to ~95% Mobile Phase B over 30-60 minutes is used to elute the peptides.

-

-

Mass Spectrometry Detection:

-

The HPLC eluent is directly introduced into an electrospray ionization (ESI) mass spectrometer.[8]

-

The mass spectrometer is operated in a data-dependent acquisition mode, where it performs a full MS scan followed by MS/MS fragmentation of the most abundant peptide ions.

-

Confirmation of Modification: The HPG-arginine adduct will result in a specific mass shift in the peptide. The exact mass of the modification should be calculated and searched for in the MS data. For example, the parent ion for native arginine is m/z 175.2, and its fragments can be monitored.[9] The modified peptide will have a different m/z.

-

Site Localization: The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact arginine residue that has been modified.

-

Experimental Workflow Visualization

Caption: Figure 2: Experimental Workflow for HPG Modification Analysis.

Applications in Research and Drug Development

The specific and stable nature of the HPG-arginine reaction has led to its adoption in several high-impact areas of scientific research.

-

Chemical Proteomics: HPG and its analogs are used to create "activity-based probes" to identify functional arginine residues in enzymes or to map protein-protein interaction sites.[1][2] This allows for a deeper understanding of cellular signaling pathways and metabolic networks.[10]

-

Drug Target Identification and Validation: By selectively modifying arginine residues in a target protein, researchers can assess the impact on protein function. This can help validate whether a specific protein is a viable drug target.[11][12] If modification of a particular arginine residue inhibits the protein's disease-related activity, it becomes a focal point for rational drug design.

-

Bioconjugation and Drug Delivery: Functionalized HPG reagents, which carry payloads like biotin, fluorophores, or small-molecule drugs, can be conjugated to proteins and antibodies. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where the specific attachment of a cytotoxic drug to an antibody targeting cancer cells can improve therapeutic efficacy and reduce side effects.

Conclusion

The reaction of 4-Hydroxyphenylglyoxal with arginine is a robust and highly specific chemical transformation that serves as an indispensable tool for researchers in life sciences and drug development. A thorough understanding of its mechanism, kinetics, and the practical aspects of its experimental application is paramount to leveraging its full potential. From elucidating fundamental biological mechanisms to engineering next-generation therapeutics, the HPG-arginine ligation chemistry continues to be a powerful strategy for the precise chemical interrogation and manipulation of proteins.

References

-

Reaction scheme for the modification of arginine residues with phenylglyoxal. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- BenchChem. (2025).

- Miles, E. W., & Yang, S. T. (1980). Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. The Journal of biological chemistry, 255(10), 4518–4521.

- Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

- Haynes, R. L., et al. (2016). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. Physiological reports, 4(22), e13002.

- Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. The Journal of biochemistry, 81(2), 395–402.

- Yamaski, R. B., et al. (1980). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Analytical biochemistry, 103(2), 356–361.

-

Reaction of phenylglyoxal with the arginine moiety (reaction condition:...). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. The Journal of biological chemistry, 243(23), 6171–6179.

-

(PDF) The reaction of phenylglyoxal and related agents with proteins. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Servillo, L., et al. (2013). Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry. International journal of molecular sciences, 14(10), 20131–20138.

-

Rapid simultaneous determination of arginine and methylated arginines in human urine by high-performance liquid chromatography–mass spectrometry. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. (n.d.). Charles River. Retrieved January 9, 2026, from [Link]

- Chemical proteomics, an integrated research engine for exploring drug-target-phenotype interactions. (2018). Proteome science, 16, 1.

-

Proteomics in drug development. (n.d.). Olink. Retrieved January 9, 2026, from [Link]

- Aebersold, R., & Mann, M. (2019). Applications of proteomics in pharmaceutical research and development. Biochimica et biophysica acta. Proteins and proteomics, 1867(1), 17–21.

- Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (2015). Avicenna journal of medical biotechnology, 7(1), 1–12.

- Huang, H., et al. (2022). Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. Molecules (Basel, Switzerland), 27(16), 5221.

Sources

- 1. Chemical proteomics, an integrated research engine for exploring drug-target-phenotype interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of proteomics in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 10. mdpi.com [mdpi.com]

- 11. Proteomics in drug development — Olink® [olink.com]

- 12. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

stoichiometry of 4-Hydroxyphenylglyoxal hydrate arginine reaction

An In-depth Technical Guide to the Stoichiometry of the 4-Hydroxyphenylglyoxal Hydrate and Arginine Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective chemical modification of arginine residues in proteins is a cornerstone of proteomics and drug development, enabling the interrogation of protein structure, function, and interactions. 4-Hydroxyphenylglyoxal (HPGO) has emerged as a valuable reagent for this purpose, offering a degree of specificity for the guanidinium group of arginine. This technical guide provides a comprehensive exploration of the stoichiometry of the reaction between this compound and arginine. We will delve into the underlying reaction mechanisms, the influence of reaction conditions, and provide detailed protocols for the practical application of this important bioconjugation reaction.

Introduction: The Significance of Arginine Modification

Arginine, with its positively charged guanidinium side chain, plays a pivotal role in a myriad of biological processes. It is frequently involved in electrostatic interactions, such as protein-protein binding, enzyme-substrate recognition, and nucleic acid interactions. Consequently, the ability to selectively modify arginine residues provides a powerful tool for:

-

Identifying active site residues: Pinpointing arginine residues critical for catalytic activity.

-

Probing protein structure: Mapping solvent-accessible surfaces and conformational changes.

-

Modulating protein function: Creating novel protein variants with altered binding affinities or enzymatic activities.

-

Drug development: Designing covalent inhibitors that target essential arginine residues.

α-dicarbonyl compounds, such as phenylglyoxal (PGO) and its derivatives like 4-Hydroxyphenylglyoxal (HPGO), are widely used for the chemical modification of arginine.[1][2][3] This guide will focus specifically on HPGO, highlighting its reaction characteristics and providing the technical insights necessary for its effective use in research and development.

The Reaction Mechanism: A Tale of Two Stoichiometries

The reaction between 4-Hydroxyphenylglyoxal and the guanidinium group of arginine is a complex process that can result in different stoichiometric adducts, primarily a 1:1 and a 2:1 adduct (two molecules of HPGO to one molecule of arginine).[4] The prevailing stoichiometry is highly dependent on the reaction conditions.

The guanidinium group of arginine possesses two nucleophilic nitrogen atoms that can react with the electrophilic carbonyl carbons of HPGO. The generally accepted mechanism proceeds as follows:

-

Initial Adduct Formation (1:1 Stoichiometry): One molecule of HPGO reacts with one of the terminal nitrogens of the guanidinium group to form a carbinolamine intermediate. This intermediate can then dehydrate to form a more stable cyclic adduct.

-

Formation of the Dihydroxy-imidazolidine Derivative (2:1 Stoichiometry): Under certain conditions, a second molecule of HPGO can react with the remaining terminal nitrogen of the guanidinium group, leading to the formation of a dihydroxy-imidazolidine derivative. This 2:1 adduct is often referred to as the "Takahashi adduct".[4]

It is crucial to understand that the reaction can yield a mixture of these products, and their relative abundance is influenced by factors discussed in the next section.

Diagram: Proposed Reaction Pathway of 4-Hydroxyphenylglyoxal with Arginine

Caption: Proposed reaction pathway for the modification of arginine by 4-Hydroxyphenylglyoxal.

Key Factors Influencing Stoichiometry and Reaction Rate

The outcome of the HPGO-arginine reaction is not static. Several experimental parameters must be carefully controlled to achieve the desired modification and stoichiometry.

pH

The pH of the reaction medium is arguably the most critical factor. The reaction rate generally increases with increasing pH, typically in the range of 7 to 9.[4][5][6] This is because a higher pH facilitates the deprotonation of the guanidinium group (pKa ~12.5), increasing its nucleophilicity. However, excessively high pH can lead to protein denaturation and non-specific reactions. For most applications, a pH range of 8.0-9.0 provides a good compromise between reaction efficiency and protein stability.[7]

Buffers

The choice of buffer can have a profound impact on the reaction, particularly the presence of borate. Borate buffers have been shown to influence the reaction rates and potentially the stability of intermediates.[2] In the absence of borate, the reaction of PGO with arginine is significantly faster than that of HPGO. However, in the presence of borate, this difference in reactivity is markedly reduced.[2] It is hypothesized that borate may form complexes with the diol system of the reaction products, thereby influencing the reaction equilibrium.

Reagent Concentration

The molar ratio of HPGO to arginine will directly influence the stoichiometry of the product. A higher excess of HPGO will favor the formation of the 2:1 adduct. For selective modification and to minimize off-target effects, it is advisable to start with a lower molar excess of HPGO and optimize the concentration based on experimental results.

Temperature and Reaction Time

The reaction is typically carried out at room temperature (25°C) or 37°C.[4] As with most chemical reactions, increasing the temperature will increase the reaction rate. The optimal reaction time will depend on the specific protein, pH, and reagent concentrations and should be determined empirically.

Table 1: Summary of Factors Influencing the HPGO-Arginine Reaction

| Parameter | Effect on Reaction | Recommended Range/Consideration |

| pH | Rate increases with pH | 7.0 - 9.0 |

| Buffer | Borate can influence rate and intermediates | Consider borate vs. non-borate buffers (e.g., phosphate, bicarbonate) |

| HPGO:Arginine Ratio | Higher ratio favors 2:1 adduct | Start with 10- to 100-fold molar excess of HPGO over target arginine residues |

| Temperature | Rate increases with temperature | 25°C - 37°C |

| Reaction Time | Extent of modification increases with time | 30 minutes to several hours, requires optimization |

Potential for Side Reactions

While HPGO is considered relatively specific for arginine, the potential for side reactions with other amino acid residues should not be overlooked, particularly with cysteine.[1] The thiol group of cysteine is a potent nucleophile and can react with α-dicarbonyl compounds. It is therefore crucial to consider the presence of reactive cysteine residues in the target protein. If necessary, these can be protected by alkylation prior to arginine modification. Lysine, with its primary amine side chain, is generally less reactive with phenylglyoxal derivatives compared to arginine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the modification of arginine residues in a protein using this compound. Optimization will be necessary for each specific application.

Materials

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 50 mM Sodium Borate, pH 8.5 or 100 mM Potassium Phosphate, pH 8.0)

-

Quenching Reagent (e.g., Tris buffer or an excess of a primary amine)

-

Desalting column or dialysis membrane

Procedure

-

Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.

-

Reaction Initiation: Add the HPGO solution to the protein solution to initiate the reaction. A typical starting point is a 50-fold molar excess of HPGO over the total number of arginine residues in the protein.

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a predetermined time (e.g., 1-2 hours). It is advisable to perform a time-course experiment to determine the optimal incubation period.

-

Reaction Quenching: Stop the reaction by adding a quenching reagent to consume the excess HPGO.

-

Removal of Excess Reagent: Remove the excess HPGO and quenching reagent by gel filtration (desalting column) or dialysis against a suitable buffer.

-

Analysis: Analyze the extent of modification using techniques such as:

-

UV-Vis Spectroscopy: The formation of the HPGO-arginine adduct can be monitored by an increase in absorbance at around 340 nm.[7]

-

Mass Spectrometry: To confirm the stoichiometry of the modification and identify the modified residues.

-

Amino Acid Analysis: To quantify the loss of arginine residues.

-

Diagram: Experimental Workflow for Arginine Modification

Caption: A generalized workflow for the chemical modification of arginine with HPGO.

Conclusion and Future Perspectives

The reaction between 4-Hydroxyphenylglyoxal and arginine is a nuanced process, with the stoichiometry and efficiency being highly dependent on the experimental conditions. A thorough understanding of the underlying chemistry and careful optimization of the reaction parameters are paramount for achieving selective and reproducible modification of arginine residues. This technical guide provides the foundational knowledge and practical guidance for researchers to harness the power of this important bioconjugation reaction.

Future advancements in this field may focus on the development of novel glyoxal derivatives with enhanced specificity and reactivity, as well as the application of these reagents in more complex biological systems, such as living cells. The continued exploration of arginine-modifying agents will undoubtedly contribute to a deeper understanding of protein function and pave the way for new therapeutic interventions.

References

-

Wanigasekara, D. & Chowdhury, S. (2016). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]

-

Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. Journal of Biochemistry. [Link]

-

Miles, E. W. & Kito, S. (1978). Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. Journal of Biological Chemistry. [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemistry International. [Link]

-

Takahashi, K. (1968). The Reaction of Phenylglyoxal with Arginine Residues in Proteins. Journal of Biological Chemistry. [Link]

-

Sultana, N., & Hossain, M. A. (2018). insights into stoichiometry of arginine modification by phenylglyoxal and 1,2-cyclohexanedione probed by lc-esi-ms. ResearchGate. [Link]

-

Borders, C. L., Jr., & Wilson, J. F. (1979). 4-Hydroxy-3-nitrophenylglyoxal. A chromophoric reagent for arginyl residues in proteins. Biochimica et Biophysica Acta. [Link]

-

Koniev, O., & Wagner, A. (2015). Reaction of phenylglyoxal with the arginine moiety. ResearchGate. [Link]

-

Takahashi, K. (1977). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. [Link]

-

Cheung, S. T., & Fonda, M. L. (1979). Reaction of phenylglyoxal with arginine. The effect of buffers and pH. Biochemical and Biophysical Research Communications. [Link]

-

Yamasaki, R. B., & Feeney, R. E. (1978). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Bohrium. [Link]

Sources

- 1. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) The Reaction of Phenylglyoxal with Arginine Residues in Proteins (1968) | Kenji Takahashi | 653 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide to the Stability and Storage of 4-Hydroxyphenylglyoxal Hydrate

Introduction

4-Hydroxyphenylglyoxal hydrate stands as a versatile bifunctional molecule, holding significant importance in the realms of organic synthesis, medicinal chemistry, and biochemical research.[1] Its distinct structure, which incorporates a reactive aldehyde, a ketone, and a phenolic hydroxyl group, establishes it as a valuable precursor for creating a diverse range of heterocyclic compounds and other intricate molecules. Moreover, its capacity to selectively modify arginine residues within proteins has solidified its position as an indispensable reagent in the fields of proteomics and enzyme function analysis. The hydrated form of 4-hydroxyphenylglyoxal is particularly noted for enhancing the compound's stability and simplifying its handling, especially within aqueous reaction environments.[2]

This guide offers a thorough examination of the stability and optimal storage conditions for this compound. As a Senior Application Scientist, the insights shared here are rooted in established principles of chemical stability, aiming to equip researchers with the essential knowledge to preserve the integrity of this crucial reagent throughout their experimental procedures.

Chemical and Physical Properties

A comprehensive grasp of the fundamental characteristics of this compound is essential for accurately predicting its stability and determining the appropriate handling protocols.

| Property | Value |

| Synonyms | p-Hydroxyphenylglyoxal monohydrate[1] |

| CAS Number | 197447-05-5[3] |

| Molecular Formula | C₈H₆O₃·H₂O[1] |

| Molecular Weight | 168.15 g/mol [1] |

| Appearance | Light yellow solid[1] |

| Melting Point | 108 - 110 °C[1] |

| Purity (typical) | ≥ 95% (HPLC)[1] |

Intrinsic Stability and Potential Degradation Pathways

The chemical stability of this compound is shaped by its distinctive structural attributes. Based on the reactivity of its functional groups, several potential degradation pathways can be identified.

-

Dehydration: The hydrate form exists in equilibrium with its anhydrous counterpart. Elevated temperatures can facilitate the removal of the water molecule, resulting in the formation of anhydrous 4-Hydroxyphenylglyoxal. Although not a degradation process in the strictest sense, this transformation can alter the material's physical properties and reactivity.

-

Polymerization: Aldehydes, including aryl glyoxals, are known for their propensity to polymerize, particularly in their anhydrous state or in the presence of acidic or basic catalysts. This can lead to the formation of insoluble or less reactive oligomers and polymers.

-

Oxidation: The phenolic hydroxyl group is vulnerable to oxidation, a process that can be expedited by exposure to light, heat, and the presence of metal ions. This can result in the formation of colored impurities, such as quinone-type structures. The aldehyde group is also susceptible to oxidation, which would convert it to the corresponding carboxylic acid.

-

Cannizzaro-type Reactions: In the presence of a strong base, aryl glyoxals can undergo disproportionation reactions, such as the Cannizzaro reaction, to produce the corresponding alcohol and carboxylic acid.

-

Reactions with Amines: The aldehyde and ketone functionalities are capable of reacting with primary and secondary amines, leading to the formation of imines and other condensation products. While this reactivity is often harnessed in synthetic applications, it constitutes an unintended degradation pathway if not controlled.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term viability of this compound, the following storage protocols are advised, based on supplier recommendations and fundamental chemical principles:

| Parameter | Recommendation | Rationale |

| Temperature | A storage temperature of 0-8°C is commonly advised. For extended storage, -20°C is the preferred temperature. | Reduced temperatures effectively slow the rates of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere, such as argon or nitrogen. | This practice minimizes exposure to oxygen, thereby diminishing the risk of oxidation of the phenolic hydroxyl and aldehyde groups. |

| Light | Protect from light by using an amber vial or storing in a dark environment. | Light can supply the necessary energy to initiate photo-oxidative degradation processes. |

| Moisture | Keep the container tightly sealed to shield it from moisture. | Although it is a hydrate, exposure to excessive moisture can foster hydrolysis or other water-mediated degradation, particularly in the presence of impurities. |

| Container | Utilize a well-sealed, inert container, such as glass. | This prevents contamination and any potential reaction with the container material. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical step in identifying potential degradation products and in the development of a stability-indicating analytical method.[4][5][6][7] The primary objective is to achieve a 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Objective

The main goal is to investigate the degradation of this compound under a variety of stress conditions—including hydrolytic, oxidative, thermal, and photolytic—to facilitate the development of a robust stability-indicating HPLC method.

Materials

-

This compound

-

HPLC grade acetonitrile and methanol

-

HPLC grade water

-

Formic acid (or other appropriate buffer components)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

Sample Preparation

A stock solution of this compound should be prepared at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water.

Stress Conditions

-

Acid Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M HCl. Maintain the solution at 60°C for a designated period (e.g., 2, 4, 8, 24 hours). At each interval, an aliquot should be withdrawn, neutralized with an equivalent amount of 0.1 M NaOH, and diluted to a final concentration of 0.1 mg/mL with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified duration (e.g., 30 minutes, 1, 2, 4 hours). At each time point, an aliquot should be taken, neutralized with an equivalent amount of 0.1 M HCl, and diluted to a final concentration of 0.1 mg/mL with the mobile phase.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Let the solution stand at room temperature for a set time (e.g., 2, 4, 8, 24 hours). At each interval, an aliquot should be removed and diluted to a final concentration of 0.1 mg/mL with the mobile phase.

-

Thermal Degradation: The solid this compound should be exposed to dry heat at 80°C for a specified period (e.g., 24, 48, 72 hours). At each time point, an appropriate amount of the solid should be weighed, dissolved in the solvent, and diluted to a final concentration of 0.1 mg/mL.

-

Photolytic Degradation: Expose the solid this compound to a light source that emits both UV and visible light, in accordance with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4] Following exposure, an appropriate amount of the solid should be weighed, dissolved in the solvent, and diluted to a final concentration of 0.1 mg/mL.

Control Samples

For each stress condition, a control sample must be prepared by subjecting the stock solution (or solid) to the same conditions but without the stressor (e.g., for acid hydrolysis, using water in place of HCl).

Diagram of Forced Degradation Workflow:

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating method is indispensable for the accurate quantification of the concentration of this compound and for the detection and quantification of any resulting degradation products.[8][9][10][11]

Chromatographic System

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, and preferably, a Mass Spectrometric (MS) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable initial choice.

-

Mobile Phase: A gradient elution is recommended to effectively separate the polar parent compound from potentially less polar degradation products.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program (Example):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV detection at an appropriate wavelength (e.g., determined by a UV scan, likely around 280 nm) and/or MS detection for the identification of degradation products.

Method Validation

The stability-indicating method must undergo validation in accordance with ICH Q2(R1) guidelines, which includes assessments of specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a valuable reagent that exhibits inherent stability when stored under the correct conditions. A thorough understanding of its potential degradation pathways and the implementation of proper storage and handling protocols are essential for maintaining its integrity and ensuring the reliability of experimental outcomes. The forced degradation study protocol and the stability-indicating HPLC method detailed in this guide provide a solid framework for researchers to evaluate the stability of their samples and to gain a comprehensive understanding of the chemical behavior of this important molecule.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 197447-05-5 [chemicalbook.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. sgs.com [sgs.com]

- 8. scispace.com [scispace.com]

- 9. jpionline.org [jpionline.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

solubility of 4-Hydroxyphenylglyoxal hydrate in different solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxyphenylglyoxal Hydrate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as p-Hydroxyphenylglyoxal monohydrate). Designed for researchers, scientists, and professionals in drug development and biochemical sciences, this document delves into the theoretical principles governing its solubility, presents available qualitative and quantitative data, and offers detailed, field-proven protocols for experimental solubility determination. By synthesizing chemical theory with practical application, this guide serves as an essential resource for the effective handling, formulation, and application of this versatile reagent.

Introduction to this compound

Chemical Overview and Properties

This compound is a specialized organic compound recognized for its utility as a chemical intermediate and a reagent in biochemical research.[1] Structurally, it is an aromatic alpha-ketoaldehyde featuring a hydroxyl group on the phenyl ring. The presence of the glyoxal moiety in its hydrated form (a geminal diol) significantly influences its chemical reactivity and physical properties.

Key physical and chemical properties are summarized below:

| Property | Value | Reference(s) |

| Synonyms | p-Hydroxyphenylglyoxal monohydrate, HPG | [2] |

| Molecular Formula | C₈H₈O₄ (C₈H₆O₃·H₂O) | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Light yellow to dark beige solid | [3] |

| Melting Point | 108 - 110 °C | [3] |

| Storage | 0 - 8 °C, under inert gas | [3] |

Significance in Research and Development

This compound is a valuable tool in several scientific domains. Its primary application lies in protein chemistry, where it serves as a selective reagent for the chemical modification of arginine residues in proteins and peptides.[4] This specificity allows researchers to probe enzyme active sites and investigate protein structure-function relationships. Beyond this, it is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

The Critical Role of Solubility in Application

Understanding the solubility of this compound is paramount for its successful application. For protein modification studies, which are typically conducted in aqueous buffer systems, sufficient water solubility is essential.[4] In synthetic organic chemistry, selecting an appropriate solvent is critical for controlling reaction kinetics, yield, and purity. Therefore, a detailed solubility profile enables researchers to design robust experimental protocols, develop effective formulations, and ensure reproducible results.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting these interactions.[5]

Molecular Structure and Intermolecular Forces

The structure of this compound contains both polar and non-polar regions, resulting in a nuanced solubility profile.

-

Polar Functional Groups: The molecule possesses a phenolic hydroxyl (-OH) group, a ketone (C=O) group, and a hydrated aldehyde (geminal diol, -CH(OH)₂). These groups are capable of forming strong hydrogen bonds with polar solvents like water, methanol, and ethanol.[6]

-

Non-Polar Region: The benzene ring is aromatic and hydrophobic, contributing to favorable van der Waals interactions with non-polar or moderately polar organic solvents.

The hydrophilic nature of the polar groups suggests compatibility with various polar solvents.[1]

Caption: Intermolecular forces governing solubility.

The Impact of pH on Solubility